Cas no 138605-82-0 ((1'S,2S,3R,3a'S,4b'R,5S,5''S,6a'S,9a'S,9b'S,11'R,11a'R,11b'S,12'S,14a'S,15b'R,17a'S,20a'S,20b'S,22'R,22a'R,22b'S)-5-(hydroxymethyl)-1',5,5'',9a',11a',12',20a',22a'-octamethyl-3'',3a',4,4'',4b',5,5',5'',6',6'',6a',7',9',9a',9b',10',11',11a',14a',15b',16',1)

(1'S,2S,3R,3a'S,4b'R,5S,5''S,6a'S,9a'S,9b'S,11'R,11a'R,11b'S,12'S,14a'S,15b'R,17a'S,20a'S,20b'S,22'R,22a'R,22b'S)-5-(hydroxymethyl)-1',5,5'',9a',11a',12',20a',22a'-octamethyl-3'',3a',4,4'',4b',5,5',5'',6',6'',6a',7',9',9a',9b',10',11',11a',14a',15b',16',1 structure
138605-82-0 structure
Product Name:(1'S,2S,3R,3a'S,4b'R,5S,5''S,6a'S,9a'S,9b'S,11'R,11a'R,11b'S,12'S,14a'S,15b'R,17a'S,20a'S,20b'S,22'R,22a'R,22b'S)-5-(hydroxymethyl)-1',5,5'',9a',11a',12',20a',22a'-octamethyl-3'',3a',4,4'',4b',5,5',5'',6',6'',6a',7',9',9a',9b',10',11',11a',14a',15b',16',1
CAS No:138605-82-0
MF:C54H76N2O11
MW:929.188056945801
CID:1253957
PubChem ID:5352057
Update Time:2025-04-20

(1'S,2S,3R,3a'S,4b'R,5S,5''S,6a'S,9a'S,9b'S,11'R,11a'R,11b'S,12'S,14a'S,15b'R,17a'S,20a'S,20b'S,22'R,22a'R,22b'S)-5-(hydroxymethyl)-1',5,5'',9a',11a',12',20a',22a'-octamethyl-3'',3a',4,4'',4b',5,5',5'',6',6'',6a',7',9',9a',9b',10',11',11a',14a',15b',16',1 Chemical and Physical Properties

Names and Identifiers

    • (1'S,2S,3R,3a'S,4b'R,5S,5''S,6a'S,9a'S,9b'S,11'R,11a'R,11b'S,12'S,14a'S,15b'R,17a'S,20a'S,20b'S,22'R,22a'R,22b'S)-5-(hydroxymethyl)-1',5,5'',9a',11a',12',20a',22a'-octamethyl-3'',3a',4,4'',4b',5,5',5'',6',6'',6a',7',9',9a',9b',10',11',11a',14a',15b',16',1
    • (1'S,2S,3R,3a'S,4b'R,5S,5''S,6a'S,9a'S,9b'S,11'R,11a'R,11b'S,12'S,14a'S,15b'R,17a'S,20a'S,20b'S,22'R,22a'R,22b'S)-5-(hydroxym
    • (1'S,2S,3R,3a'S,4b'R,5S,5''S,6a'S,9a'S,9b'S,11'R,11a'R,11b'S,12'S,14a'S,15b'R,17a'S,20a'S,20b'S,22'R,22a'R,22b'S)-5-(hydroxymethyl)-1',5,5'',9a',11a',12',20a',22a'-octamethyl-3'',3a',4,4'',4b',5,5',5'
    • Cephalostatin 7
    • DTXSID10417726
    • (+)-Cephalostatin 7
    • 138605-82-0
    • Inchi: 1S/C54H76N2O11/c1-26-51(14-13-45(3,61)25-64-51)65-43-19-34-30-11-9-28-15-36-38(21-47(28,5)32(30)17-40(58)49(34,7)52(26,43)62)55-37-16-29-10-12-31-33(48(29,6)22-39(37)56-36)18-41(59)50(8)35(31)20-44-53(50,63)27(2)54(66-44)42(60)23-46(4,24-57)67-54/h19-20,26-33,40-44,57-63H,9-18,21-25H2,1-8H3
    • InChI Key: PVWRLYLGSHCILI-UHFFFAOYSA-N
    • SMILES: CC1C2(C(C=C3C2(C)C(O)CC2C3CCC3C2(C)CC2C(=NC4=C(N=2)CC2CCC5C6=CC7C(C6(C)C(O)CC5C2(C)C4)(O)C(C)C2(C(O)CC(CO)(C)O2)O7)C3)OC21OCC(O)(C)CC2)O

Computed Properties

  • Exact Mass: 928.545
  • Monoisotopic Mass: 928.545
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 67
  • Rotatable Bond Count: 1
  • Complexity: 2180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 22
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 204A^2
  • XLogP3: 3

Experimental Properties

  • Density: 1.41
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.67

(1'S,2S,3R,3a'S,4b'R,5S,5''S,6a'S,9a'S,9b'S,11'R,11a'R,11b'S,12'S,14a'S,15b'R,17a'S,20a'S,20b'S,22'R,22a'R,22b'S)-5-(hydroxymethyl)-1',5,5'',9a',11a',12',20a',22a'-octamethyl-3'',3a',4,4'',4b',5,5',5'',6',6'',6a',7',9',9a',9b',10',11',11a',14a',15b',16',1 Related Literature

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.